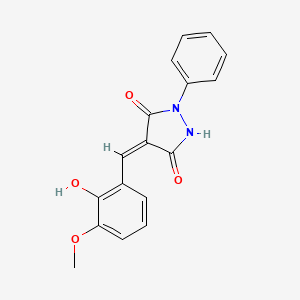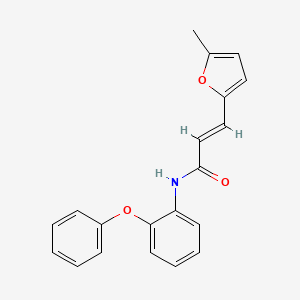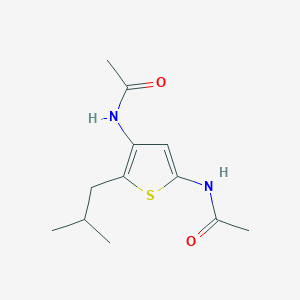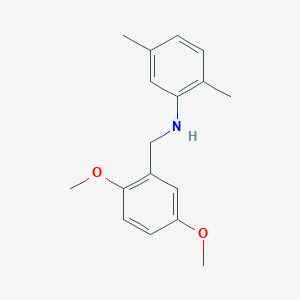
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide, also known as MDPT, is a chemical compound that belongs to the class of triazole derivatives. MDPT has been extensively studied for its potential applications in scientific research, especially in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological activity by binding to specific targets, such as enzymes or receptors, and modulating their activity. N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been reported to interact with DNA and inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cell cycle regulation and apoptosis. N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has also been reported to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide also has some limitations. It is relatively unstable and can decompose over time, which can affect its biological activity. Additionally, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide. One possible direction is the development of more stable derivatives of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide that exhibit enhanced biological activity. Additionally, the use of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide as a fluorescent probe for the detection of metal ions could be further explored. Finally, the potential use of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide as an inhibitor of enzymes involved in the pathogenesis of Alzheimer's disease warrants further investigation.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-methoxybenzoyl chloride with diphenylamine in the presence of triethylamine, followed by the reaction of the resulting intermediate with sodium azide and copper sulfate. The final product is obtained by the reaction of the azide intermediate with 4-carboxamidobenzoic acid. The yield of the synthesis process is around 60%.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-1,5-diphenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-19-15-9-8-14-18(19)23-22(27)20-21(16-10-4-2-5-11-16)26(25-24-20)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZFWHHKAWAOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)

![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)



![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)


